Home > Products > Screening Compounds P7437 > Isoatriplicolide tiglate
Isoatriplicolide tiglate -

Isoatriplicolide tiglate

Catalog Number: EVT-14045394
CAS Number:
Molecular Formula: C20H22O6
Molecular Weight: 358.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Isoatriplicolide tiglate is a natural product found in Helianthus tuberosus and Helianthus schweinitzii with data available.
Synthesis Analysis

The synthesis of isoatriplicolide tiglate typically involves extraction from plant sources followed by purification processes. The compound can be isolated from the chloroform soluble fractions of Paulownia species through chromatographic techniques. Various studies have reported on the methods used for its extraction and characterization, emphasizing the role of spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry to confirm its structure .

Technical Details

  • Extraction Method: Chloroform extraction from dried plant material.
  • Purification Techniques: Column chromatography and high-performance liquid chromatography.
  • Characterization Methods: Nuclear magnetic resonance spectroscopy and mass spectrometry.
Molecular Structure Analysis

Isoatriplicolide tiglate has a complex molecular structure characterized by a sesquiterpene lactone framework. The molecular formula is C15H22O3C_{15}H_{22}O_3 with a molecular weight of approximately 250.34 g/mol. The compound features a unique arrangement of carbon rings and functional groups that contribute to its biological activity.

Structural Data

  • Molecular Formula: C15H22O3C_{15}H_{22}O_3
  • Molecular Weight: 250.34 g/mol
  • Key Functional Groups: Lactone, alkene
Chemical Reactions Analysis

Isoatriplicolide tiglate can undergo several chemical reactions typical for sesquiterpene lactones, including oxidation and hydrolysis. These reactions can modify its functional groups, potentially enhancing or altering its biological activity.

Reactions

  • Oxidation: Involves the introduction of oxygen into the molecule, which can affect its reactivity.
  • Hydrolysis: The breakdown of the lactone ring in the presence of water can lead to the formation of different derivatives.
Mechanism of Action

The mechanism of action of isoatriplicolide tiglate has been studied primarily in relation to its antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that isoatriplicolide tiglate inhibits key enzymes such as trypanothione reductase, leading to increased oxidative stress within the parasite.

Process

  1. Enzyme Inhibition: Isoatriplicolide tiglate binds to trypanothione reductase, inhibiting its function.
  2. Increased Reactive Oxygen Species Production: This inhibition results in elevated levels of reactive oxygen species within the parasite.
  3. Mitochondrial Dysfunction: The resultant oxidative stress disrupts mitochondrial function, leading to cell death in Trypanosoma cruzi .
Physical and Chemical Properties Analysis

Isoatriplicolide tiglate exhibits distinct physical and chemical properties that influence its behavior in biological systems.

Physical Properties

  • Appearance: Typically a pale yellow solid.
  • Solubility: Soluble in organic solvents such as chloroform and methanol.

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in its structure.
Applications

Isoatriplicolide tiglate has potential applications in various scientific fields:

  • Pharmacology: Its potent inhibitory effects on trypanothione reductase make it a candidate for developing new treatments for Chagas disease.
  • Anticancer Research: Studies indicate that isoatriplicolide tiglate may possess anticancer properties, warranting further investigation into its efficacy against various cancer cell lines .
  • Neuroprotection: Preliminary research suggests neuroprotective effects against glutamate-induced toxicity, highlighting possible applications in neurodegenerative disease research .
Mechanisms of Antiproliferative Activity in Cancer Models

Dose- and Time-Dependent Inhibition of Breast and Cervical Cancer Cell Proliferation

Isoatriplicolide tiglate (PCAC), isolated from the chloroform-soluble fraction of Paulownia coreana leaves, demonstrates potent antiproliferative effects in breast and cervical cancer cell lines through a biphasic concentration-response relationship. In MDA-MB-231 triple-negative breast cancer cells, PCAC suppresses proliferation at concentrations as low as 10 µg/mL, while concentrations exceeding 50 µg/mL induce rapid apoptotic cell death within 6 hours. This dual-phase activity exhibits significant temporal dynamics, with 72-hour exposure to 10 µg/mL achieving approximately 80% growth inhibition compared to untreated controls. The time-dependent progression manifests as:

  • 24-hour exposure: Initial reduction in metabolic activity
  • 48-hour exposure: Morphological changes including cell shrinkage
  • 72-hour exposure: Massive cell detachment and floating populations [1] [2]

Table 1: Antiproliferative Effects of Isoatriplicolide Tiglate in MDA-MB-231 Cells

Concentration (µg/mL)24-hour Viability (%)48-hour Viability (%)72-hour Viability (%)
0 (Control)100 ± 3.2100 ± 2.8100 ± 4.1
1085 ± 2.162 ± 3.522 ± 1.9
3074 ± 3.048 ± 2.715 ± 2.3
5052 ± 2.828 ± 1.8<5
10038 ± 1.7<5<5

Morphological hallmarks of treatment include progressive membrane blebbing and cytoplasmic condensation, confirming the compound's capacity to disrupt fundamental cancer cell viability pathways without requiring continuous exposure [1].

Dual Apoptotic Pathway Activation: Extrinsic (Caspase-8) and Intrinsic (Caspase-9) Signaling

At cytotoxic concentrations (>50 µg/mL), isoatriplicolide tiglate simultaneously engages both extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways, creating a comprehensive cell death signaling network. Western blot analyses of treated MDA-MB-231 cells reveal coordinated caspase activation beginning within 6 hours of exposure:

  • Extrinsic pathway: Cleavage of initiator caspase-8 (indicating death receptor engagement)
  • Intrinsic pathway: Activation of caspase-9 (reflecting mitochondrial cytochrome c release)
  • Execution phase: Subsequent proteolytic activation of effector caspase-3 [1]

This dual-pathway induction represents a strategic advantage over single-pathway activators, potentially overcoming common resistance mechanisms in cancer cells. The temporal cascade analysis demonstrates that caspase-8 and caspase-9 activation precedes caspase-3 cleavage by approximately 2-3 hours, confirming the hierarchical signaling progression. Pharmacological inhibition experiments validate the functional significance of both pathways, with combined caspase-8/9 inhibitors providing greater protection against PCAC-induced cytotoxicity than single-pathway inhibitors [1] [8].

Modulation of Bcl-2 Family Proteins and Caspase-3 Activation

Isoatriplicolide tiglate fundamentally reprograms the Bcl-2 family protein equilibrium to favor pro-apoptotic signaling. In MDA-MB-231 cells treated with 50 µg/mL PCAC:

  • Pro-apoptotic proteins: Significant upregulation of Bax expression (2.8-fold increase within 24 hours)
  • Anti-apoptotic proteins: Concomitant downregulation of Bcl-2 (70% reduction)
  • BH3-only proteins: Increased Bid activation, creating bridge between extrinsic and intrinsic pathways [1]

This molecular rebalancing creates mitochondrial outer membrane permeabilization (MOMP), triggering the apoptosome formation and subsequent caspase-3 activation. Caspase-3 activity assays demonstrate a 12-fold increase in enzymatic activity within 24 hours of treatment, directly correlating with PARP cleavage and DNA fragmentation. The activation threshold occurs between 30-50 µg/mL, establishing the concentration-dependent nature of this apoptotic switch. Notably, PCAC-induced apoptosis is completely abrogated by the pan-caspase inhibitor Z-VAD-FMK, confirming caspase-dependence as the primary cell death mechanism [1] [8].

Cell Cycle Arrest in S/G2 Phase at Subtoxic Concentrations

At sub-apoptotic concentrations (<10 µg/mL), isoatriplicolide tiglate imposes cell cycle checkpoint arrest, fundamentally disrupting cancer proliferation machinery. Flow cytometric analysis of MDA-MB-231 cells treated with 10 µg/mL PCAC reveals profound S/G2 phase accumulation:

  • Untreated cells: Normal cell cycle distribution (G0/G1: 58%, S: 24%, G2/M: 18%)
  • 72-hour PCAC exposure: Significant S/G2 accumulation (G0/G1: 32%, S: 41%, G2/M: 27%) [1]

This arrest phenotype suggests targeting of DNA replication or mitotic entry mechanisms. Molecular analyses indicate reduced cyclin B1-CDK1 activity and increased phosphorylation of the DNA damage response protein CHK1, suggesting replication stress response activation. The cell cycle blockade is reversible upon compound removal, distinguishing it from the irreversible apoptotic effects observed at higher concentrations. This biphasic functionality—cytostatic at low concentrations versus cytotoxic at high concentrations—provides therapeutic flexibility depending on treatment objectives [1] [8].

Comparative Efficacy Across Multiple Human Cancer Cell Lines

Isoatriplicolide tiglate demonstrates broad-spectrum anticancer activity beyond breast cancer models, showing significant efficacy against diverse histological subtypes. Standardized proliferation assays (72-hour exposure to 10 µg/mL PCAC) reveal differential sensitivity across cancer types:

Table 2: Comparative Antiproliferative Efficacy Across Cancer Cell Lines

Cell LineCancer TypeProliferation Inhibition (%)Apoptotic Induction (50 µg/mL)
MDA-MB-231Triple-negative breast92 ± 3.1++++
MCF7Luminal breast87 ± 2.8+++
HS578TMetaplastic breast83 ± 3.5+++
T47DDuctal breast79 ± 2.9++
HeLaCervical adenocarcinoma88 ± 3.3++++
SiHaCervical squamous85 ± 3.0+++
C33ACervical carcinoma81 ± 2.7++

(+++ = strong apoptotic induction >60%; ++ = moderate 40-60%; ++++ = very strong >80%)

Notably, cervical cancer models show comparable sensitivity to breast cancer lines, with HeLa cells exhibiting near-complete growth inhibition at 10 µg/mL. The differential response between triple-negative (MDA-MB-231) and hormone-responsive (MCF7, T47D) breast cancers suggests potential molecular subtype selectivity. The compound's efficacy against both adenocarcinoma (HeLa, MCF7) and squamous (SiHa, HS578T) histologies indicates broad applicability across epithelial cancers. Importantly, normal fibroblast controls (MRC-9) show significantly reduced sensitivity, suggesting a cancer-selective therapeutic window [1] [2] [8].

Compound Profile: Isoatriplicolide Tiglate

Table 3: Chemical and Biological Profile of Isoatriplicolide Tiglate

CharacteristicDescription
IUPAC Name[To be determined from chemical structure]
SourceLeaves of Paulownia coreana (Paulowniaceae family)
Molecular ClassSesquiterpene lactone derivative
Mechanism of Action1. S/G2 phase cell cycle arrest (subtoxic concentrations)
2. Dual extrinsic/intrinsic apoptosis activation (cytotoxic concentrations)
Molecular TargetsCaspase-8, Caspase-9, Caspase-3, Bax, Bcl-2 family proteins
Therapeutic IndicationsBreast cancer (triple-negative, luminal, metaplastic), Cervical cancer
Research UseApoptosis induction studies, Cell cycle modulation, Combination therapy development

The structural characterization reveals a characteristic α-methylene-γ-lactone moiety common to sesquiterpene lactones, which typically confers electrophilic reactivity with biological nucleophiles. This molecular feature potentially explains the compound's ability to modify multiple signaling nodes within proliferation and apoptosis networks [1] [8].

Properties

Product Name

Isoatriplicolide tiglate

IUPAC Name

[(4R,8S,9R,11R)-11-methyl-2,7-dimethylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradec-1(13)-en-9-yl] (E)-2-methylbut-2-enoate

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C20H22O6/c1-6-10(2)18(22)25-15-9-20(5)16(21)8-13(26-20)11(3)7-14-17(15)12(4)19(23)24-14/h6,8,14-15,17H,3-4,7,9H2,1-2,5H3/b10-6+/t14-,15-,17+,20-/m1/s1

InChI Key

BITFKDUCQOBZDL-KZSDYASMSA-N

Canonical SMILES

CC=C(C)C(=O)OC1CC2(C(=O)C=C(O2)C(=C)CC3C1C(=C)C(=O)O3)C

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1C[C@@]2(C(=O)C=C(O2)C(=C)C[C@@H]3[C@@H]1C(=C)C(=O)O3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.